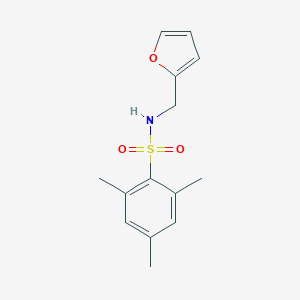![molecular formula C16H15ClO4 B275718 Methyl 2-[(3-chlorobenzyl)oxy]-4-methoxybenzoate](/img/structure/B275718.png)
Methyl 2-[(3-chlorobenzyl)oxy]-4-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(3-chlorobenzyl)oxy]-4-methoxybenzoate, also known as MCBM, is a chemical compound that has garnered attention in the field of scientific research due to its potential applications in various areas. This compound belongs to the class of benzoates and is widely used in the pharmaceutical industry.
Mecanismo De Acción
The mechanism of action of Methyl 2-[(3-chlorobenzyl)oxy]-4-methoxybenzoate is not fully understood. However, it has been suggested that Methyl 2-[(3-chlorobenzyl)oxy]-4-methoxybenzoate exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. For example, Methyl 2-[(3-chlorobenzyl)oxy]-4-methoxybenzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Methyl 2-[(3-chlorobenzyl)oxy]-4-methoxybenzoate has been shown to have a number of biochemical and physiological effects. It has been reported to reduce the levels of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, Methyl 2-[(3-chlorobenzyl)oxy]-4-methoxybenzoate has been reported to have antioxidant activity, which may help to protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using Methyl 2-[(3-chlorobenzyl)oxy]-4-methoxybenzoate in lab experiments is its high purity and stability. This makes it easier to obtain reproducible results. In addition, Methyl 2-[(3-chlorobenzyl)oxy]-4-methoxybenzoate has been shown to have low toxicity, which makes it a relatively safe compound to work with. However, one of the limitations of using Methyl 2-[(3-chlorobenzyl)oxy]-4-methoxybenzoate in lab experiments is its high cost. This may limit its use in certain areas of research.
Direcciones Futuras
There are several future directions that could be explored in the field of Methyl 2-[(3-chlorobenzyl)oxy]-4-methoxybenzoate research. One area of interest is the development of new methods for synthesizing Methyl 2-[(3-chlorobenzyl)oxy]-4-methoxybenzoate that are more efficient and cost-effective. Another area of interest is the identification of new pharmacological targets for Methyl 2-[(3-chlorobenzyl)oxy]-4-methoxybenzoate. Finally, further studies are needed to fully understand the mechanism of action of Methyl 2-[(3-chlorobenzyl)oxy]-4-methoxybenzoate and its potential applications in various areas of scientific research.
In conclusion, Methyl 2-[(3-chlorobenzyl)oxy]-4-methoxybenzoate is a chemical compound that has potential applications in various areas of scientific research. It has been extensively studied for its pharmacological properties, and has been shown to possess anticancer, antimicrobial, and anti-inflammatory activities. Further studies are needed to fully understand the mechanism of action of Methyl 2-[(3-chlorobenzyl)oxy]-4-methoxybenzoate and its potential applications in various areas of scientific research.
Métodos De Síntesis
The synthesis of Methyl 2-[(3-chlorobenzyl)oxy]-4-methoxybenzoate involves the reaction of 3-chlorobenzyl alcohol with 4-methoxybenzoic acid in the presence of an acid catalyst. The resulting product is then esterified with methyl alcohol to obtain Methyl 2-[(3-chlorobenzyl)oxy]-4-methoxybenzoate. This method of synthesis has been reported to yield high purity and high yield of the final product.
Aplicaciones Científicas De Investigación
Methyl 2-[(3-chlorobenzyl)oxy]-4-methoxybenzoate has been extensively studied for its potential applications in various areas of scientific research. One of the major applications of Methyl 2-[(3-chlorobenzyl)oxy]-4-methoxybenzoate is in the field of medicinal chemistry. Methyl 2-[(3-chlorobenzyl)oxy]-4-methoxybenzoate has been shown to possess anticancer, antimicrobial, and anti-inflammatory activities. It has also been reported to have potential use in the treatment of Alzheimer's disease.
Propiedades
Nombre del producto |
Methyl 2-[(3-chlorobenzyl)oxy]-4-methoxybenzoate |
|---|---|
Fórmula molecular |
C16H15ClO4 |
Peso molecular |
306.74 g/mol |
Nombre IUPAC |
methyl 2-[(3-chlorophenyl)methoxy]-4-methoxybenzoate |
InChI |
InChI=1S/C16H15ClO4/c1-19-13-6-7-14(16(18)20-2)15(9-13)21-10-11-4-3-5-12(17)8-11/h3-9H,10H2,1-2H3 |
Clave InChI |
RKEAZRGXFNEUTP-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(=O)OC)OCC2=CC(=CC=C2)Cl |
SMILES canónico |
COC1=CC(=C(C=C1)C(=O)OC)OCC2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-chlorobenzyl)sulfanyl]-5-[(4-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B275639.png)
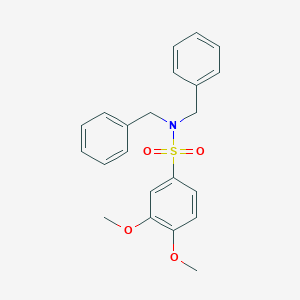
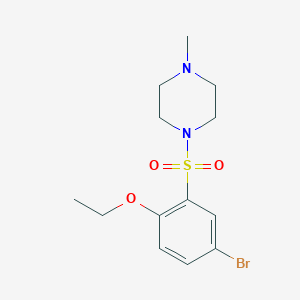
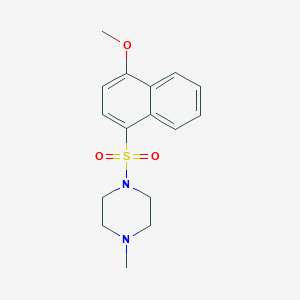

![4-[(2,5-Dimethoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic acid](/img/structure/B275655.png)
![4-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}benzene-1,3-dicarboxylic acid](/img/structure/B275656.png)
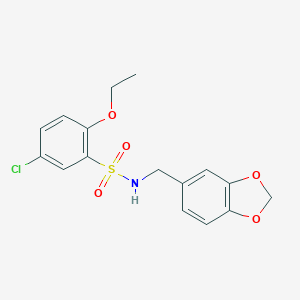
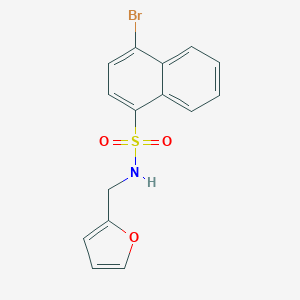
![N-{4-[(2-ethoxyanilino)sulfonyl]phenyl}acetamide](/img/structure/B275670.png)
![N-[4-(dimethylamino)benzyl]-1-methyl-1H-tetrazol-5-amine](/img/structure/B275677.png)
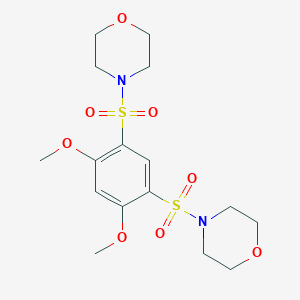
![5-bromo-2-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B275680.png)
